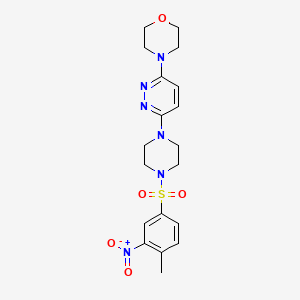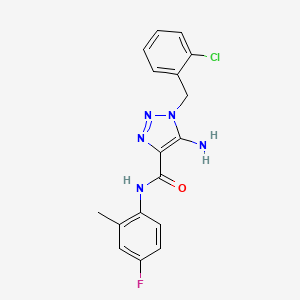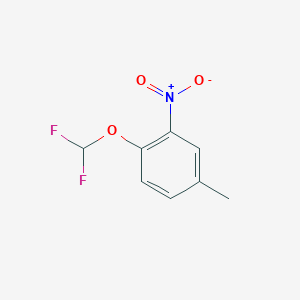
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is a chemical compound with the linear formula C7H5F2NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is represented by the linear formula C7H5F2NO3 . The molecular weight of this compound is 189.12 .Applications De Recherche Scientifique
Anticancer and Antiviral Agent Potential
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene and its derivatives were explored for their potential as anticancer and antiviral agents. Derivatives of 2,4-difluorobenzene possessing various substituents showed weak-to-moderate cytotoxicity against a range of cancer cell lines but were inactive as antiviral agents, including against HIV-1, HIV-2, and herpes simplex virus (Wang et al., 2000).
Chemical Reactivity and Synthesis
The reactivity of related nitrobenzene compounds has been studied, providing insights into their chemical behavior. For instance, 2-nitro-4-trifluoromethylbenzene-sulphenate anions were found to undergo specific methylation reactions (Hogg & Robertson, 1979). Additionally, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in pharmaceuticals like dofetilide, has been investigated, highlighting the importance of reaction conditions (Zhai Guang-xin, 2006).
Polymerization Studies
The compound's derivatives have also been used in polymerization studies. For example, the polymerization of trimethylene carbonate, a related compound, was investigated to understand the impact of reaction conditions and solvents (Kricheldorf & Jenssen, 1989).
Sweet Taste Research
Interestingly, derivatives of nitrobenzene, like 1-n-propyl-2-amino-4-nitrobenzene, have been found to have a sweet taste, several times stronger than cane sugar. This research could have implications for food science and sensory studies (Blanksma, 2010).
Photophysics and Photochemistry
The photophysics and photochemistry of nitrobenzene derivatives, including 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, have been explored. Understanding these properties is crucial in fields like materials science and photodynamic therapy (Giussani & Worth, 2017).
Catalysis and Chemical Transformations
The compound and its derivatives have been studied in catalysis and chemical transformations. For example, the reduction of nitrobenzene to aniline using methyl formate was catalyzed by specific systems, a process relevant in organic synthesis (Ben Taleb & Jenner, 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-2-3-7(14-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOHSHRKHVPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


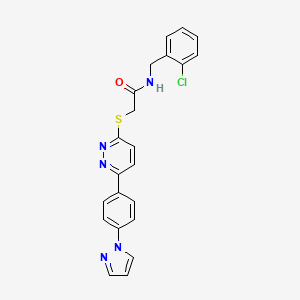
![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)
![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)
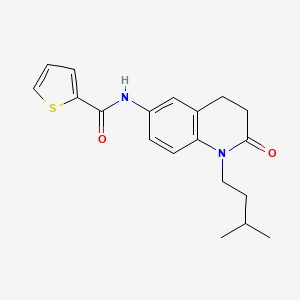
![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)
![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)
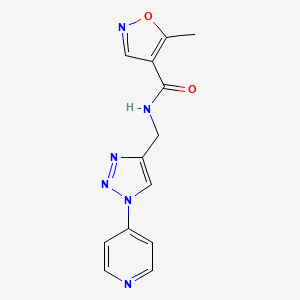
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)
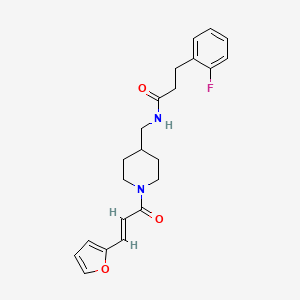
![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)
![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)
